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molecular formula C10H10Cl2O3 B8430222 2-(2,4-Dichlorophenyl)-3-hydroxypropanoic acid methyl ester

2-(2,4-Dichlorophenyl)-3-hydroxypropanoic acid methyl ester

Cat. No. B8430222
M. Wt: 249.09 g/mol
InChI Key: QSCNXQPZHPGLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221832B2

Procedure details

To a suspension of 2,4-dichlorophenylacetic acid methyl ester (1.38 mmol) and paraformaldehyde (1.45 mmol) in 2.7 mL DMSO was added NaHCO3 (0.07 mmol). The reaction mixture was stirred at RT for 2 h and then quenched with water. The mixture was neutralized with 1M HCl solution and extracted with EtOAc (2×). The combined organic layers were dried over MgSO4 and concentrated in vacuo. Purification by CC (KP-SIL™ from Biotage) using Hept to Hept/EtOAc (1/1) gives the desired compound as colorless oil;
Quantity
1.38 mmol
Type
reactant
Reaction Step One
Quantity
1.45 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
solvent
Reaction Step One
Quantity
0.07 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:6]=1[Cl:12].C=O.[C:16]([O-])(O)=[O:17].[Na+]>CS(C)=O>[CH3:1][O:2][C:3](=[O:13])[CH:4]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:6]=1[Cl:12])[CH2:16][OH:17] |f:2.3|

Inputs

Step One
Name
Quantity
1.38 mmol
Type
reactant
Smiles
COC(CC1=C(C=C(C=C1)Cl)Cl)=O
Name
Quantity
1.45 mmol
Type
reactant
Smiles
C=O
Name
Quantity
2.7 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.07 mmol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by CC (KP-SIL™ from Biotage)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C(CO)C1=C(C=C(C=C1)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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